

Comparative analysis of Sulfamethoxypyridazine stability under different stress conditions

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Compound of Interest

Compound Name: Sulfamethoxypyridazine

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Sulfamethoxypyridazine Under Pressure: A Comparative Stability Analysis

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative analysis of the stability of **Sulfamethoxypyridazine** (SMP) under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The data presented herein is crucial for developing stable formulations, predicting degradation pathways, and establishing stability-indicating analytical methods.

Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic, is susceptible to degradation under several environmental stressors. This analysis synthesizes available data on its stability under photolytic, oxidative, acidic, alkaline, and thermal conditions, offering a comparative overview of its degradation profile.

Comparative Stability of Sulfamethoxypyridazine: A Quantitative Overview

The stability of **Sulfamethoxypyridazine** varies significantly depending on the nature of the stressor. The following table summarizes the quantitative data on the degradation of SMP under different stress conditions.

Stress Condition	Experimental Parameters	Degradation/Removal (%)	Half-life ($t_{1/2}$)	Key Observations
Photolytic	Simulated Sunlight (pH 4.0)	-	6.5 hours[1]	Photodegradation is pH-dependent, increasing with higher pH.[1]
Simulated Sunlight (pH 5.5)	-	> DC & ENR	At this pH, SMP is more stable than Doxycycline and Enrofloxacin. [1]	
Simulated Sunlight (pH 7.2)	-	0.7 hours[1]	Significant increase in degradation rate at neutral pH.	
Medium Pressure Hg-lamp	100% in 128 min	-	Complete removal observed.[2]	
UV/Co(II)/PMS System	Up to 95.2% in 20 min	-	Advanced Oxidation Process significantly accelerates degradation.[3]	
Oxidative	UV/Co(II)/Peroxy monosulfate (PMS)	Up to 95.2% in 20 min	-	Degradation is rapid under these advanced oxidation conditions.[3]
Acidic	Weakly acidic (in UV/Co(II)/PMS)	Efficient Degradation	-	More efficient degradation observed compared to

				neutral pH in this specific system. [3]
Alkaline	pH 9.0 (in UV/Co(II)/PMS)	~100% in 30 min	-	Highest degradation rate observed in the UV/Co(II)/PMS system.[3]
	pH 11.0 (in UV/Co(II)/PMS)	42.3% in 30 min	-	Degradation rate decreases at very high pH in this system.[3]
Thermal	General	More stable than β -lactams & tetracyclines	-	Sulfonamides as a class are relatively heat-stable.[4]

It is important to note that comprehensive quantitative data for **Sulfamethoxypyridazine** under standard ICH forced degradation conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, solid-state heating) is not readily available in the public domain. The data presented is derived from various studies with different experimental setups.

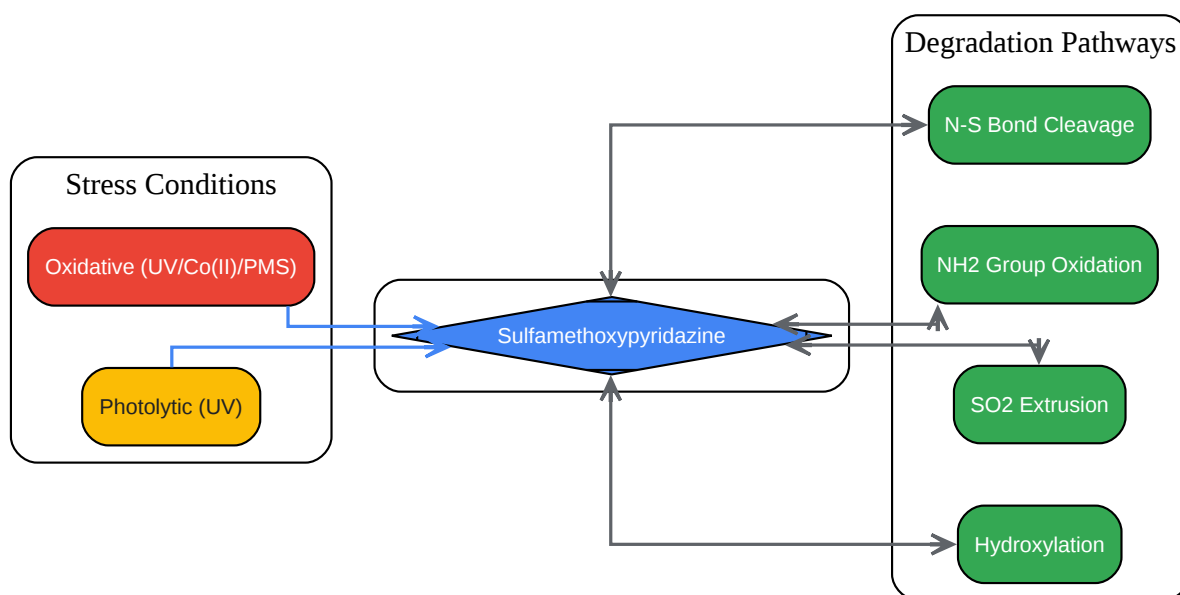
Degradation Pathways and Products

The degradation of **Sulfamethoxypyridazine** proceeds through different pathways depending on the stress condition, leading to the formation of various degradation products.

Photolytic and Oxidative Degradation: Under photolytic and advanced oxidative conditions (UV/Co(II)/PMS), the main degradation pathways include:

- Hydroxylation: Addition of hydroxyl groups to the aromatic ring.[2][3]
- SO₂ Extrusion: Cleavage and removal of the sulfur dioxide group.[3]
- Oxidation of the Amino Group: Transformation of the primary amine.[3]

- N-S Bond Cleavage: Breaking of the bond between the nitrogen and sulfur atoms.[3]



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Sulfamethoxypyridazine Degradation Pathways

Experimental Protocols

Detailed methodologies are essential for the reproducibility of stability studies. Below are summaries of experimental protocols employed in the stability testing of **Sulfamethoxypyridazine**.

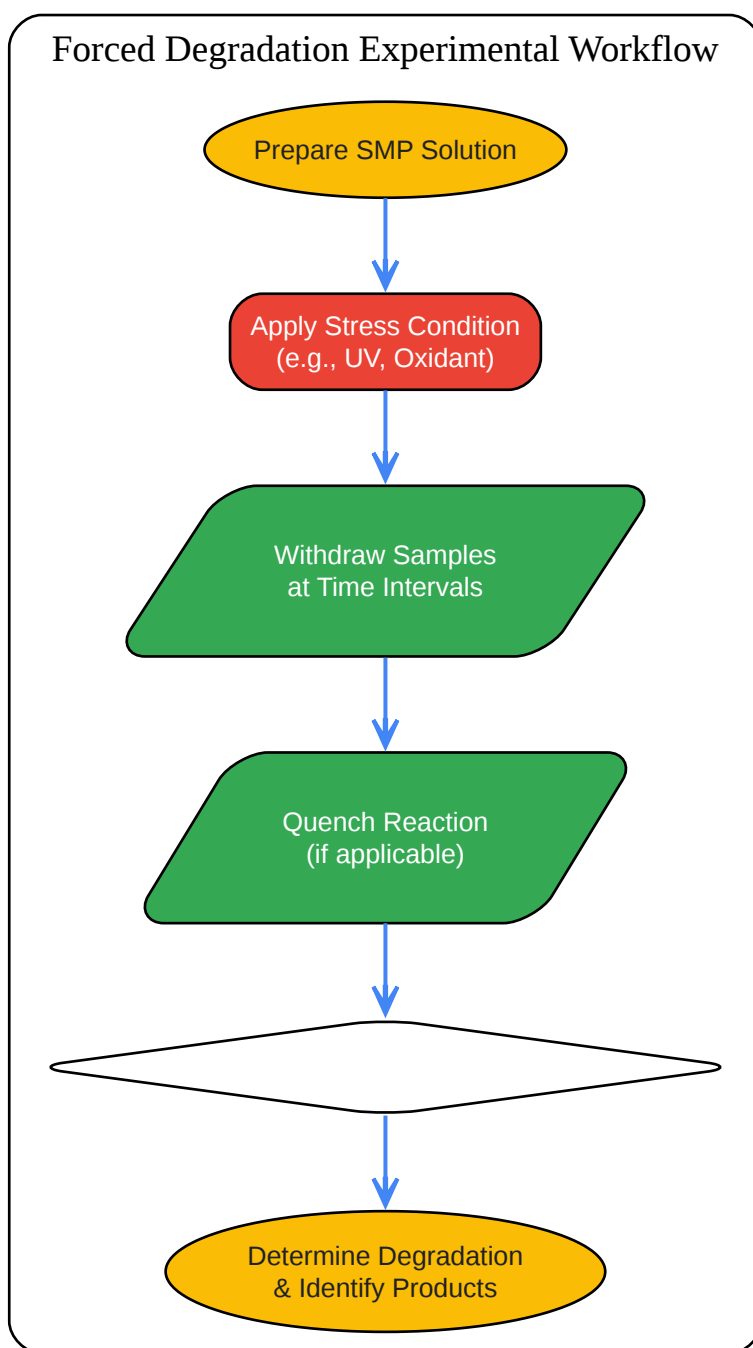
Photodegradation Study (Simulated Sunlight)

- Light Source: Xenon lamp to simulate natural sunlight.
- Sample Preparation: **Sulfamethoxypyridazine** dissolved in aqueous solutions at different pH values (4.0, 5.5, and 7.2).
- Temperature Control: A cooling system with circulating water to maintain a constant temperature.[3]

- Sampling: Aliquots are withdrawn at specific time intervals.
- Analysis: The concentration of **Sulfamethoxypyridazine** is determined using High-Performance Liquid Chromatography (HPLC).[\[3\]](#)

Oxidative Degradation (UV/Co(II)/Peroxymonosulfate System)

- Reagents: **Sulfamethoxypyridazine**, Peroxymonosulfate (PMS), and Cobalt (II) ions.
- Procedure: An aqueous solution of **Sulfamethoxypyridazine** is treated with PMS and Co(II) under UV irradiation.
- Optimal Conditions: A molar ratio of SMP:PMS:Co(II) of 1:150:5 at a pH of 9.0 was found to be optimal for degradation.[\[3\]](#)
- Quenching: Samples are quenched with methanol at predetermined time points to stop the reaction.[\[3\]](#)
- Analysis: The remaining concentration of **Sulfamethoxypyridazine** is quantified by HPLC. The degradation products are identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[3\]](#)



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General Experimental Workflow

Conclusion

The stability of **Sulfamethoxypyridazine** is highly dependent on the specific stress conditions applied. It exhibits significant susceptibility to photolytic and advanced oxidative degradation,

with the rate of photolysis being notably influenced by pH. While generally more thermally stable than some other antibiotic classes, there is a need for more comprehensive quantitative data on its degradation under standard hydrolytic and thermal stress conditions to fully elucidate its stability profile. The degradation pathways primarily involve modifications to the core molecular structure, such as hydroxylation and cleavage of key bonds. The information presented in this guide serves as a valuable resource for formulation scientists and analytical chemists working with **Sulfamethoxypyridazine**, enabling the development of robust and stable pharmaceutical products.

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